molecular formula C11H14BrNS B13333560 N-(2-Bromophenethyl)thietan-3-amine

N-(2-Bromophenethyl)thietan-3-amine

Cat. No.: B13333560
M. Wt: 272.21 g/mol
InChI Key: ZDBVJEKQXGVYKC-UHFFFAOYSA-N
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Description

N-(2-Bromophenethyl)thietan-3-amine is a thietane derivative characterized by a brominated phenethyl substituent attached to the nitrogen atom of the thietane ring.

Properties

Molecular Formula

C11H14BrNS

Molecular Weight

272.21 g/mol

IUPAC Name

N-[2-(2-bromophenyl)ethyl]thietan-3-amine

InChI

InChI=1S/C11H14BrNS/c12-11-4-2-1-3-9(11)5-6-13-10-7-14-8-10/h1-4,10,13H,5-8H2

InChI Key

ZDBVJEKQXGVYKC-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Bromophenethyl)thietan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenethylamine with thietane-3-one in the presence of a suitable reducing agent. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency . Another approach involves the nucleophilic substitution of 2-bromophenethyl halides with thietane-3-amine in the presence of a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Mechanism of Action

The mechanism of action of N-(2-Bromophenethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and reactivity . Its bromophenethyl group allows it to engage in electrophilic aromatic substitution reactions, while the thietane ring can undergo ring-opening and ring-expansion reactions . These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of N-(2-Bromophenethyl)thietan-3-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Applications Reference
This compound C₁₁H₁₄BrNS 272.20 (calculated) 2-Bromophenethyl Hypothesized bioactivity; bromine enhances lipophilicity Inferred
N-(3-Methylbutyl)thietan-3-amine C₈H₁₇NS 159.29 3-Methylbutyl Lab use; discontinued due to limited applications
N-(4-Fluorobutyl)thietan-3-amine C₇H₁₄FNS 163.26 4-Fluorobutyl High purity (≥97%); used in pharmaceutical R&D
N-(2-Isopropoxyethyl)thietan-3-amine C₈H₁₇NOS 187.29 2-Isopropoxyethyl Supplier availability; ether linkage may improve solubility
N-(1-Fluoropropan-2-yl)thietan-3-amine C₆H₁₁FNS 164.22 1-Fluoropropan-2-yl Investigational; fluorination for metabolic stability

Key Observations :

  • Substituent Effects: Bromophenethyl Group: The bromine atom in this compound likely increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., N-(3-Methylbutyl)thietan-3-amine). This could enhance blood-brain barrier penetration or receptor binding, as seen in brominated aromatics like 2-Bromophenethyl alcohol (bp 97°C at 0.7 mmHg) . Fluorinated Derivatives: Fluorine substitution (e.g., in N-(4-Fluorobutyl)thietan-3-amine) improves metabolic stability and bioavailability, a common strategy in drug design . Ether Linkages: Compounds like N-(2-Isopropoxyethyl)thietan-3-amine may exhibit enhanced solubility in polar solvents due to the ether functional group .

Spectroscopic and Crystallographic Insights

  • NMR Trends : Thietane derivatives typically show distinct ¹H NMR signals for the thietane ring protons (δ 3.0–4.0 ppm) and substituent-specific shifts. For example, bromine in the phenethyl group may deshield adjacent protons, as observed in N-(3-Bromo-2-methylphenyl) compounds .

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